molecular formula C12H11N3O3 B3148500 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 64842-92-8

2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B3148500
CAS No.: 64842-92-8
M. Wt: 245.23 g/mol
InChI Key: PTSFVRFRBZBCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound with a fused pyrido-quinazolinone scaffold. Its molecular formula is C₁₂H₁₁N₃O₃, and it has a molecular weight of 245.24 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-12-9-7-8(15(17)18)4-5-10(9)13-11-3-1-2-6-14(11)12/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSFVRFRBZBCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667153
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as 2-aminobenzamide and appropriate halides or aldehydes.

  • Condensation Reaction: : The starting materials undergo a condensation reaction to form an intermediate quinazoline derivative.

  • Nitration: : The intermediate is then nitrated to introduce the nitro group at the 2-position.

  • Reduction: : The nitro group is reduced to an amine, followed by cyclization to form the tetrahydroquinazoline ring system.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the nitro group to other functional groups, such as nitroso or oxime derivatives.

  • Reduction: : Reduction of the nitro group can yield the corresponding amine.

  • Substitution: : Substitution reactions can occur at different positions on the quinazoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂).

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation Products: : Nitroso derivatives, oximes, and other oxidized forms.

  • Reduction Products: : Amines and their derivatives.

  • Substitution Products: : Various substituted quinazoline derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties:
Research indicates that derivatives of quinazolines exhibit significant antimicrobial activity. The presence of the nitro group in this compound enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi .

Anticancer Activity:
Studies have shown that compounds similar to 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one possess anticancer properties. These compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions with DNA and proteins involved in cancer cell survival are areas of ongoing research .

Neuroprotective Effects:
Some studies suggest that quinazoline derivatives may exhibit neuroprotective effects. They have been investigated for their potential to prevent neuronal cell death in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The underlying mechanisms may involve modulation of oxidative stress and inflammatory pathways .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various quinazoline derivatives against common pathogens. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Screening
In a preclinical trial assessing the anticancer properties of several quinazoline derivatives, this compound was found to significantly reduce tumor growth in xenograft models. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.

Summary Table of Applications

Application AreaObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential to protect neuronal cells

Mechanism of Action

The mechanism by which 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one exerts its effects involves interactions with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pyrido[2,1-b]quinazolin-11-one core allows diverse substitutions, influencing physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituents Key Features Reference
2-Fluoro-6-(4-fluorobenzylidene)-pyrido-quinazolinone (24) 2-Fluoro, 6-benzylidene Enhanced cytotoxic activity against cancer cells (IC₅₀ = 1.2–3.8 µM)
8-Chloro-pyrido-quinazolinone 8-Chloro Synthesized in 74% yield via Cu-catalyzed domino reaction
6-Methyl/7-Methyl-pyrido-quinazolinone 6-Me, 7-Me Yields: 68–82%; methyl groups improve lipophilicity
9-((Diethylamino)ethyl)amino-6-nitro-pyrido-quinazolinone (22) 6-Nitro, 9-aminoethyl 75% yield; potential DNA-binding due to nitro and amino groups
1-Chloro-4-nitro-pyrido-quinazolinone (6a) 1-Chloro, 4-nitro Intermediate for antiproliferative derivatives targeting c-MYC G-quadruplex

Key Observations :

  • Nitro Substitutions : Nitro groups (e.g., at positions 2, 4, or 6) enhance electrophilicity, facilitating interactions with biological targets like DNA or enzymes .
  • Halogenation : Chloro or fluoro substituents improve metabolic stability and binding affinity .
  • Alkyl/Arylidene Groups : Benzylidene or methyl groups modulate solubility and cytotoxicity .
Anticancer Activity
  • Fluoro-Benzylidene Derivatives (24) : Demonstrated potent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 1.2 µM) .
Antiviral Activity
  • SARS-CoV-2 RdRp Inhibition : Derivatives 3a and 3n showed docking scores comparable to remdesivir, suggesting nitro groups could enhance viral polymerase binding .
Antimicrobial and Efflux Pump Inhibition
  • 6-Arylidene Derivatives : Inhibited Staphylococcus aureus and Escherichia coli with MIC values of 8–32 µg/mL .
  • Efflux Pump Inhibitors: Pyrido-quinazolinones reduced mycobacterial drug resistance by blocking efflux pumps .

Physicochemical Properties

  • NMR Shifts : Nitro groups deshield adjacent protons, e.g., ¹H NMR of compound 22 shows aromatic protons at δ 7.90–8.16 ppm . Comparable shifts are seen in fluoro derivatives (δ 7.12–8.16 ppm) .
  • Purity : HPLC purity for analogs ranges from 83.1% (compound 19 ) to 98.2% (compound 22 ), reflecting rigorous purification protocols .

Biological Activity

Overview

2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is a tricyclic quinazoline derivative known for its diverse biological activities. This compound features a nitro group at the 2-position and has been studied for its potential therapeutic applications across various fields, including oncology and neurology. The following sections detail its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₁N₃O₃
  • Molecular Weight : 245.24 g/mol
  • IUPAC Name : 2-nitro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

The biological activity of this compound is attributed to its ability to interact with various biological targets through intermolecular interactions. The nitro group enhances its reactivity and facilitates binding to specific receptors or enzymes involved in disease processes.

Biological Activities

  • Anticancer Activity
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated a growth inhibition rate of up to 55.75% against melanoma cell lines (MALME-M) .
    • The compound's structure allows it to interfere with cellular pathways that promote tumor growth and proliferation.
  • Anticonvulsant Effects
    • Research indicates potential anticonvulsant properties of quinazoline derivatives. The presence of the nitro group may enhance the compound's ability to stabilize neuronal membranes and reduce excitability .
  • Anti-inflammatory Properties
    • The compound has shown promise in reducing inflammatory markers in vitro. Its mechanism likely involves the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the quinazoline core significantly influence the biological activity of the compound:

  • Nitro Group : Essential for enhancing anticancer activity.
  • Substituents : Electron-withdrawing groups at specific positions on the aromatic ring can increase potency against cancer cells.
Compound VariantActivity LevelNotes
2-Nitro DerivativeHighSignificant growth inhibition in melanoma
Unsubstituted VariantModerateLower activity due to lack of electron-withdrawing group

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • In Vitro Studies :
    • A study tested various derivatives against 60 cancer cell lines and identified this compound as one of the most potent with an IC50 value as low as 4.4 μM against human colon carcinoma (HCT116) .
  • Mechanistic Insights :
    • X-ray crystallography studies have provided insights into its molecular interactions within cellular environments. The analysis revealed strong hydrogen bonding interactions which contribute to its biological effectiveness .
  • Comparative Analysis :
    • When compared to other quinazoline derivatives lacking the nitro group, this compound consistently exhibited superior biological activity across multiple assays .

Q & A

(Basic) What are the common synthetic routes for 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one?

Methodological Answer:
The compound can be synthesized via:

  • Copper-Catalyzed Domino Reactions : A one-pot method using Cu(OAc)₂·H₂O to catalyze reactions between substituted isatins and 2-bromopyridine derivatives, enabling C–N/C–C bond cleavage and formation .
  • Condensation Reactions : Reacting anthranilic acid derivatives with δ-valerolactam or substituted aldehydes under acidic conditions .
  • Functionalization of Mackinazolinone Core : Nitration of the parent quinazolinone scaffold using HNO₃/H₂SO₄, followed by purification via recrystallization .

(Basic) How is the structural confirmation of this compound achieved experimentally?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O/N hydrogen bonds) .
  • ¹H/¹³C NMR : Identifies tautomeric forms (enamine vs. imine) and conformational preferences (axial/equatorial substituents) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contact contributions (e.g., H···H, H···O) in crystal packing .

(Advanced) How can intermolecular interactions in its crystal structure be systematically analyzed?

Methodological Answer:
Use computational tools to:

  • Energy Framework Analysis (CE-B3LYP/6-31G(d,p)) : Visualizes interaction energies (electrostatic, dispersion) between molecular pairs in the crystal lattice .
  • Hirshfeld Surface Mapping : Highlights close contacts (e.g., C–H···π, N–H···O) and quantifies their relative contributions to crystal stability .
  • DFT Calculations (B3LYP-D3BJ/6-311++G(d,p)) : Compares gas-phase and solid-state conformations to assess packing effects .

(Advanced) What strategies enable functionalization of the pyrido-quinazolinone core for SAR studies?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling : Introduces aryl groups at specific positions (e.g., C5/C8) using Pd(OAc)₂ catalysis and arylboronic acids .
  • Condensation with Hydrazines : Forms 6-arylhydrazono derivatives for exploring tautomerism and bioactivity .
  • Selective Nitration/Oxidation : Modifies substituent electronic properties to tune reactivity .

(Basic) What spectroscopic techniques are critical for characterizing derivatives?

Methodological Answer:

  • NMR (¹H/¹³C) : Assigns substituent positions and detects conformational equilibria (e.g., axial vs. equatorial methyl groups) .
  • HRMS (ESI) : Confirms molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., nitro, carbonyl) via characteristic stretches .

(Advanced) How can contradictions in reaction yields during synthesis be resolved?

Methodological Answer:

  • Reaction Optimization : Vary catalysts (e.g., Cu(OAc)₂ vs. Pd-based), solvents (DMF vs. acetonitrile), and temperatures (100–120°C) to improve efficiency .
  • Tautomer Control : Use acidic/basic conditions to stabilize specific tautomers (e.g., enamine forms) that enhance reactivity .
  • Byproduct Analysis : Employ LC-MS or TLC to identify side products (e.g., dimerization) and adjust stoichiometry .

(Advanced) How do computational methods predict the reactivity of derivatives?

Methodological Answer:

  • HOMO-LUMO Gap Analysis : Evaluates electron-rich regions prone to electrophilic/nucleophilic attack using DFT .
  • Solvent Effect Modeling (PCM) : Predicts solvatochromic shifts and tautomer stability in polar/nonpolar media .
  • Docking Studies : Screens derivatives against biological targets (e.g., mycobacterial efflux pumps) to prioritize synthesis .

(Advanced) How is the compound evaluated for potential efflux pump inhibition in mycobacteria?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Assays : Tests synergy with antibiotics (e.g., ethidium bromide) to assess efflux inhibition .
  • Fluorescence-Based Accumulation Assays : Measures intracellular dye retention (e.g., Nile red) in Mycobacterium smegmatis .
  • SAR Comparison : Modifies nitro/hydroxyl groups to optimize binding to pump residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 2
Reactant of Route 2
2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.